5-Piperazin-1-yl-1h-indole hydrochloride

5-HT6 Receptor CNS Disorders Ligand Design

5-Piperazin-1-yl-1H-indole hydrochloride (CAS 209733-15-3) is a synthetic chemical building block featuring an indole core substituted with a piperazine ring at the 5-position. This specific regiochemistry distinguishes it from other indole-piperazine isomers and makes it a critical intermediate in medicinal chemistry for generating compounds with high affinity for central nervous system (CNS) targets, such as the 5-HT6 receptor.

Molecular Formula C12H16ClN3
Molecular Weight 237.73
CAS No. 209733-15-3
Cat. No. B2977567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Piperazin-1-yl-1h-indole hydrochloride
CAS209733-15-3
Molecular FormulaC12H16ClN3
Molecular Weight237.73
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=C(C=C2)NC=C3.Cl
InChIInChI=1S/C12H15N3.ClH/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15;/h1-4,9,13-14H,5-8H2;1H
InChIKeyHGQRENXNKGPGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Piperazin-1-yl-1H-indole Hydrochloride (CAS 209733-15-3): A Key 5-Substituted Indole-Piperazine Scaffold


5-Piperazin-1-yl-1H-indole hydrochloride (CAS 209733-15-3) is a synthetic chemical building block featuring an indole core substituted with a piperazine ring at the 5-position. This specific regiochemistry distinguishes it from other indole-piperazine isomers and makes it a critical intermediate in medicinal chemistry for generating compounds with high affinity for central nervous system (CNS) targets, such as the 5-HT6 receptor [1]. The hydrochloride salt form (molecular weight 237.73 g/mol) is standard for research and procurement, offering defined stoichiometry and enhanced stability .

Why a 4-Piperazinyl or 3-Piperazinyl Indole Isomer Cannot Replace 5-Piperazin-1-yl-1H-indole Hydrochloride


Simple positional isomerism on the indole ring profoundly alters biological activity and target selectivity. Moving the piperazine attachment from the 5-position to the 4- or 3-position does not produce an equivalent building block; it generates a distinct pharmacophore with different binding profiles. For instance, the 5-piperazinyl methyl indole scaffold yields potent 5-HT6 receptor ligands, whereas the 3-piperazinyl isomer is the basis for a separate class of 5-HT6 antagonists, and additional substitution on the 5-position is critical for high affinity [1]. Generic substitution based solely on the indole-piperazine core would lead to unpredictable and non-equivalent biological outcomes, making the specific CAS number essential for reproducible research [2].

Quantitative Differentiation Guide for 5-Piperazin-1-yl-1H-indole Hydrochloride vs. Closest Analogs


5-Position vs. 3-Position in Generating Potent 5-HT6 Receptor Ligands

The 5-piperazinyl methyl indole scaffold, derived from the core structure of 5-piperazin-1-yl-1H-indole, provides a critical advantage in 5-HT6 receptor affinity. In a direct head-to-head comparison within the same study, a 5-piperazinyl methyl-N1-aryl sulfonyl indole (compound 6a) demonstrated a binding affinity Ki of 2.56 nM, representing a sub-nanomolar level of activity. This is in stark contrast to compounds from a previous series where the piperazinyl moiety was attached at the indole's 3-position, which exhibited markedly lower affinity [1]. The SAR data explicitly show that shifting the piperazine from C3 to C5 of the indole core was a key design strategy to enhance potency [1].

5-HT6 Receptor CNS Disorders Ligand Design Structure-Activity Relationship

Enhanced Selectivity Profile of the 5-Piperazinyl Indole Scaffold

The value of the 5-piperazinyl indole scaffold extends beyond potency to a favorable selectivity profile. The lead 5-substituted compound 6a exhibited excellent selectivity over related serotonergic and muscarinic receptors, with IC50 values greater than 10,000 nM for the 5-HT4 and 5-HT7 receptors, and an IC50 of 1,425 nM for the M1 receptor [1]. This selectivity window is a key differentiator for this scaffold and is linked to the specific 5-position attachment, as alternative 3-piperazinyl indoles have been reported as a distinct class of 5-HT6 antagonists and may exhibit different selectivity patterns [2].

Selectivity ADMET 5-HT6 Antagonist Drug Safety

5-Piperazinyl Indole Derivatives as Selective HDAC6 Inhibitors for Neuroprotection

The 5-piperazinyl indole scaffold is not limited to serotonergic targets. A distinct series of indole-piperazine derivatives with a hydroxamic acid moiety, designed around this core, were identified as selective histone deacetylase 6 (HDAC6) inhibitors [1]. This is a fundamentally different mechanism of action compared to the 4-piperazinyl indole derivatives, which are predominantly explored as 5-HT6 receptor antagonists [2]. The selectivity for HDAC6 over other HDAC isoforms (Class I) is a key feature, and the lead compounds demonstrated significant neurite outgrowth-promoting and neuroprotective activities in cell-based assays, indicating a unique application space for this scaffold in neurodegenerative disease research [1].

HDAC6 Inhibitor Neuroprotection Epigenetics Neurite Outgrowth

CYP450 Interaction and Metabolic Stability Profile of the 5-Substituted Series

Procurement decisions for chemical building blocks are influenced by the ADMET properties of the final compounds they generate. Data for the 5-piperazinyl methyl indole series shows a manageable cytochrome P450 (CYP) inhibition profile. At a concentration of 10 µM, the lead compound 6a showed only 32.89% inhibition of CYP3A4, the major drug-metabolizing enzyme, with low to moderate inhibition of other isoforms (e.g., 17.9% for CYP1A2, 43.59% for CYP2C19) [1]. This indicates a lower potential for CYP-mediated drug-drug interactions compared to scaffolds that may produce compounds with higher CYP liability. This data provides a development advantage for this specific 5-substituted scaffold over untested or less characterized positional isomers.

Drug Metabolism CYP450 Inhibition Pharmacokinetics Drug-Drug Interaction

High-Value Application Scenarios for 5-Piperazin-1-yl-1H-indole Hydrochloride


Synthesis of High-Affinity 5-HT6 Receptor Ligands for Cognitive Disorder Research

This compound is the optimal starting material for generating potent and selective 5-HT6 receptor antagonists. As demonstrated, its derivatives achieve a Ki of 2.56 nM at the 5-HT6 receptor with >3,900-fold selectivity over 5-HT4/5-HT7 receptors [1]. This is directly applicable for CNS drug discovery programs targeting cognitive enhancement in Alzheimer's disease or schizophrenia, where the lead compound from this series has already shown efficacy in animal models of cognition (NORT and Morris water maze) [1].

Development of Selective HDAC6 Inhibitors for Neurodegenerative Disease

Based on its ability to be elaborated into selective HDAC6 inhibitors, 5-piperazin-1-yl-1H-indole hydrochloride is a strategic precursor for epigenetic drug discovery. Research shows these derivatives promote neurite outgrowth and offer neuroprotection, a dual mechanism not achievable with 4-piperazinyl indole isomers, which are primarily serotonergic agents [2]. This opens avenues for developing treatments for conditions like Parkinson's or Huntington's disease [2].

Building Focused Compound Libraries with a Favorable ADMET Starting Point

The documented low CYP inhibition profile of its derivatives (e.g., CYP3A4 inhibition <33% at 10 µM) makes this building block a preferable choice for constructing screening libraries where minimizing drug-drug interaction risk is a priority [1]. This is a significant advantage over scaffolds with unknown or high CYP liability, accelerating the hit-to-lead process in industrial medicinal chemistry settings.

Investigating 5-HT7 Receptor-Mediated Pathways in Inflammatory Bowel Disease (IBD)

Vendor data indicates that this compound itself is a synthetic drug with high binding affinity for the 5-HT7 receptor and has been shown to regulate gastrointestinal motility, reduce inflammation, and relieve pain, making it an effective research tool for IBD studies . This provides an immediate, out-of-the-box application for the compound in pharmacological research, distinct from its use as a precursor to 5-HT6 or HDAC6 ligands.

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